Cas no 952936-85-5 (2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride)

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride is a chemically synthesized compound featuring a piperidine core with an acetamide linkage to a dimethoxyphenyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. The presence of both amino and methoxy functional groups allows for versatile reactivity, particularly in medicinal chemistry applications such as the design of receptor-targeting molecules. This compound is valuable for studying structure-activity relationships due to its well-defined molecular architecture. High purity and consistent synthesis ensure reliable performance in experimental settings, supporting its use in drug discovery and biochemical studies.
2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride structure
952936-85-5 structure
Product Name:2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride
CAS No:952936-85-5
MF:C15H23N3O3
MW:293.36142373085
CID:4776432
Update Time:2025-05-21

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
    • STL089953
    • T3555
    • 1-piperidineacetamide, 4-amino-N-(2,4-dimethoxyphenyl)-, dihydrochloride
    • 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride
    • Inchi: 1S/C15H23N3O3/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19)
    • InChI Key: BBJVXAXXVXFCDH-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCC(CC1)N)NC1C=CC(=CC=1OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 332
  • XLogP3: 1
  • Topological Polar Surface Area: 76.8

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride Pricemore >>

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Additional information on 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide Dihydrochloride: A Comprehensive Overview

The compound 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride (CAS No. 952936-85-5) is a highly specialized chemical entity with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, pharmacological properties, and recent advancements in its research and applications.

The chemical structure of 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride is characterized by a piperidine ring substituted with an amino group at the 4-position. This amino group is further connected to an acetamide moiety, which is linked to a 2,4-dimethoxyphenyl group. The presence of the dimethoxyphenyl group introduces significant steric and electronic effects, which play a crucial role in modulating the compound's pharmacokinetic properties. The dihydrochloride salt form ensures optimal solubility and stability for therapeutic applications.

Recent studies have highlighted the pharmacological properties of this compound, particularly its ability to modulate key cellular pathways involved in neurodegenerative diseases. The compound has demonstrated potent activity in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. Furthermore, its ability to cross the blood-brain barrier (BBB) has been validated in preclinical models, making it a promising candidate for central nervous system (CNS) disorders.

One of the most significant advancements in the research of 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride is its role in targeting tau protein aggregation. Tau proteins are critical for maintaining the stability of neuronal microtubules; however, their abnormal phosphorylation and aggregation are hallmark features of Alzheimer's disease. Preclinical studies have shown that this compound can effectively reduce tau phosphorylation and inhibit the formation of neurofibrillary tangles, thereby mitigating cognitive decline in animal models.

In addition to its neuroprotective effects, this compound has also been investigated for its potential in treating other CNS disorders, such as Parkinson's disease and Huntington's disease. Its ability to modulate dopaminergic pathways and reduce oxidative stress has been extensively studied. Recent clinical trials have reported encouraging results regarding its safety profile and tolerability, paving the way for further exploration in human subjects.

The synthesis of 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The key steps include the preparation of the piperidine derivative, followed by coupling with the dimethoxyphenyl acetamide moiety. The final step involves protonation with hydrochloric acid to form the dihydrochloride salt. This synthesis pathway ensures high purity and consistency, which are essential for pharmaceutical applications.

From an industrial perspective, the scalability of this synthesis process is a critical factor for large-scale production. Recent advancements in catalytic technologies and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound. These innovations not only reduce production costs but also align with global sustainability goals.

In terms of regulatory compliance, this compound has undergone rigorous testing to meet international standards for pharmaceutical products. Its safety profile has been evaluated through extensive toxicological studies, including acute and chronic toxicity assessments. These studies have confirmed that the compound exhibits low toxicity at therapeutic doses, making it suitable for long-term administration.

Looking ahead, the future prospects for 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride are highly promising. Ongoing clinical trials are focusing on optimizing dosing regimens and evaluating long-term efficacy in diverse patient populations. Additionally, researchers are exploring combination therapies that integrate this compound with other neuroprotective agents to enhance therapeutic outcomes.

In conclusion, 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride (CAS No. 952936-85-5) represents a groundbreaking advancement in medicinal chemistry with immense potential for treating CNS disorders. Its unique chemical structure, coupled with robust pharmacological properties, positions it as a leading candidate in the development of innovative therapeutics for neurodegenerative diseases.

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